molecular formula C19H14FN3OS B3510177 3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone

3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone

Cat. No.: B3510177
M. Wt: 351.4 g/mol
InChI Key: ZWCWMKVVYHNSHJ-UHFFFAOYSA-N
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Description

“3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone” is a chemical compound with the molecular formula C19H14FN3OS . It belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazolinones like “this compound” often involves amidation and cyclization of 2-aminobenzoic acid derivatives . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazolinone core, a fluoronaphthyl group, and a thioether linkage . The presence of these functional groups can influence the compound’s reactivity and biological properties.


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction of 4(3H)-quinazolinones with metal ions are some of the possible reactions .

Future Directions

The future directions for “3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone” could involve further exploration of its synthesis, chemical reactions, and biological properties. Given the diverse range of biological properties of quinazolinones, there could be potential applications in medicinal chemistry .

Properties

IUPAC Name

3-amino-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-16-10-9-12(13-5-1-2-6-14(13)16)11-25-19-22-17-8-4-3-7-15(17)18(24)23(19)21/h1-10H,11,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCWMKVVYHNSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4C(=O)N3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone
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3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone
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3-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4(3H)-quinazolinone

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